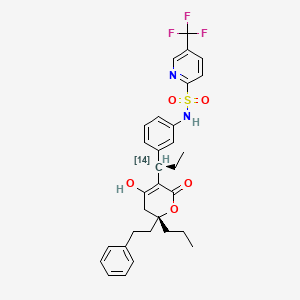

14c-Tipranavir

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1141509-98-9 |

|---|---|

Molecular Formula |

C31H33F3N2O5S |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl](114C)propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i25+2 |

InChI Key |

SUJUHGSWHZTSEU-MWQIXQBFSA-N |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[14C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Significance of Radiolabeled Compounds in Modern Pharmaceutical Research

Radiolabeled compounds are indispensable tools in modern pharmaceutical research, offering unparalleled insights into the molecular processes of drug candidates within a biological system. nih.gov By replacing a stable atom within a molecule with a radioactive isotope, researchers can track the molecule's path, a technique known as radiolabeling. nih.gov This method is crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a potential drug. nih.govacs.org

The most commonly used radioisotopes in these studies are Carbon-14 (B1195169) and Tritium (3H). acs.org These studies, often referred to as ADME studies, are essential in drug discovery and development. nih.gov They provide critical information on how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and how it is ultimately excreted. wikipedia.org This data is vital for assessing the therapeutic efficacy and potential toxicity of a new drug. wikipedia.org

Carbon-14 is a particularly favored isotope for these studies due to its long half-life of approximately 5,730 years, which allows for long-term studies without the need to correct for radioactive decay. nih.govwikipedia.org It also emits low-energy beta particles, making it safer to handle in a laboratory setting compared to other isotopes. wikipedia.org Furthermore, because carbon is a fundamental component of most drug molecules, replacing a carbon atom with its 14C isotope does not alter the compound's chemical or biological properties, ensuring that its behavior in the body is identical to the non-labeled drug. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.